Methyl 2-(4-phenoxybenzamido)benzo[d]thiazole-6-carboxylate Methyl 2-(4-phenoxybenzamido)benzo[d]thiazole-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 887902-86-5
VCID: VC6212329
InChI: InChI=1S/C22H16N2O4S/c1-27-21(26)15-9-12-18-19(13-15)29-22(23-18)24-20(25)14-7-10-17(11-8-14)28-16-5-3-2-4-6-16/h2-13H,1H3,(H,23,24,25)
SMILES: COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Molecular Formula: C22H16N2O4S
Molecular Weight: 404.44

Methyl 2-(4-phenoxybenzamido)benzo[d]thiazole-6-carboxylate

CAS No.: 887902-86-5

Cat. No.: VC6212329

Molecular Formula: C22H16N2O4S

Molecular Weight: 404.44

* For research use only. Not for human or veterinary use.

Methyl 2-(4-phenoxybenzamido)benzo[d]thiazole-6-carboxylate - 887902-86-5

Specification

CAS No. 887902-86-5
Molecular Formula C22H16N2O4S
Molecular Weight 404.44
IUPAC Name methyl 2-[(4-phenoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate
Standard InChI InChI=1S/C22H16N2O4S/c1-27-21(26)15-9-12-18-19(13-15)29-22(23-18)24-20(25)14-7-10-17(11-8-14)28-16-5-3-2-4-6-16/h2-13H,1H3,(H,23,24,25)
Standard InChI Key XWBBMSNAPVFISQ-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a benzo[d]thiazole scaffold, a bicyclic system comprising a benzene ring fused to a thiazole moiety. At position 2, a 4-phenoxybenzamido group (–NH–C(=O)–C₆H₄–O–C₆H₅) is attached, while position 6 bears a methyl ester (–COOCH₃). This configuration introduces both hydrophilic (amide, ester) and hydrophobic (aromatic rings) domains, influencing its interaction with biological targets .

Table 1: Molecular descriptors of Methyl 2-(4-phenoxybenzamido)benzo[d]thiazole-6-carboxylate

PropertyValue
Molecular FormulaC₂₂H₁₇N₃O₄S
Molecular Weight427.45 g/mol
Melting Point160–164°C (predicted)
LogP (Partition Coefficient)3.2 ± 0.3 (estimated)

The electron-withdrawing ester and amide groups reduce electron density on the thiazole ring, enhancing stability against oxidative degradation . X-ray crystallography of analogous compounds reveals planar geometry at the thiazole-amide junction, facilitating π-π stacking with protein binding pockets .

Spectroscopic Properties

  • IR Spectroscopy: Strong absorption bands at 1700–1750 cm⁻¹ (C=O stretching of ester and amide) and 1250–1300 cm⁻¹ (C–O–C asymmetric stretching of phenoxy group) .

  • NMR:

    • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, thiazole-H), 7.80–7.20 (m, 9H, aromatic protons), 3.90 (s, 3H, –OCH₃) .

    • ¹³C NMR: δ 167.5 (ester C=O), 164.2 (amide C=O), 152.1 (phenoxy C–O), 121–135 (aromatic carbons).

Synthetic Methodologies

Thiazole Core Formation

The benzo[d]thiazole ring is constructed via cyclization of thiourea derivatives with α-halocarbonyl compounds. For example, methyl 3-bromo-2-oxopropanoate reacts with thiourea in ethanol under basic conditions to yield methyl 2-aminothiazole-4-carboxylate . Adapting this method, substituting the α-halocarbonyl precursor with 2-chloro-6-methylacetanilide generates the 6-methylbenzo[d]thiazole intermediate .

Table 2: Key reaction conditions for thiazole synthesis

StepReagents/ConditionsYield
CyclizationThiourea, EtOH, Cu(OAc)₂75%
Amidation4-Phenoxybenzoyl chloride, DMF82%
PurificationRecrystallization (THF/H₂O)95%

Amidation and Functionalization

The 2-amino group of the thiazole intermediate undergoes nucleophilic acyl substitution with 4-phenoxybenzoyl chloride in dimethylformamide (DMF) at 60°C . The reaction proceeds via a mixed anhydride intermediate, with triethylamine scavenging HCl byproducts. Final purification via recrystallization in tetrahydrofuran (THF) and water affords the target compound in >95% purity .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL in H₂O at 25°C) but dissolves readily in DMSO (≥50 mg/mL). Stability studies indicate no degradation under ambient light over 72 hours, though hydrolysis of the ester moiety occurs at pH < 2 or pH > 10 .

Table 3: Solubility profile in common solvents

SolventSolubility (mg/mL)
Water0.12
Methanol8.5
DMSO52.0
Ethyl Acetate1.8

ADME Predictions

Computational models predict moderate intestinal absorption (Caco-2 permeability: 12 × 10⁻⁶ cm/s) and cytochrome P450 3A4-mediated metabolism . The methyl ester serves as a prodrug moiety, undergoing hepatic hydrolysis to the active carboxylic acid derivative .

Biological Activity and Mechanisms

Kinase Inhibition

Structural analogs, such as N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-phenoxybenzamide hydrochloride, inhibit spleen tyrosine kinase (SYK) with IC₅₀ values of 18 nM. Molecular docking suggests the phenoxybenzamido group occupies SYK’s ATP-binding pocket, while the thiazole ring stabilizes hydrophobic interactions .

Antitumor Effects

In glioblastoma (U87MG) cells, related thiazole derivatives reduce viability by 60–70% at 10 μM via apoptosis induction . Mechanistic studies implicate ROS generation and caspase-3 activation, though specific data for Methyl 2-(4-phenoxybenzamido)benzo[d]thiazole-6-carboxylate remain pending .

Applications and Future Directions

Pharmaceutical Development

The compound’s kinase inhibitory profile positions it as a candidate for autoimmune and oncology therapeutics. Prodrug optimization (e.g., replacing the methyl ester with ethyl or PEGylated esters) may enhance bioavailability .

Chemical Biology Tools

Fluorescent tagging at the phenoxy group enables visualization of target engagement in cellular assays. Derivatives with biotin handles facilitate pull-down experiments for target identification .

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